molecular formula C22H16N2O B12220827 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde

4-(3,5-diphenylpyrazol-1-yl)benzaldehyde

Cat. No.: B12220827
M. Wt: 324.4 g/mol
InChI Key: FNTHEUBOFVYPJI-UHFFFAOYSA-N
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Description

4-(3,5-diphenylpyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with two phenyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of benzaldehyde with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-diphenylpyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: 4-(3,5-diphenylpyrazol-1-yl)benzoic acid.

    Reduction: 4-(3,5-diphenylpyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3,5-diphenylpyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of anti-inflammatory and anticancer agents.

    Materials Science: The compound is used as a building block in the synthesis of luminescent materials and organic semiconductors.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(3,5-diphenylpyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and the benzaldehyde group allows for interactions with various biological macromolecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

4-(3,5-diphenylpyrazol-1-yl)benzaldehyde can be compared with other similar compounds such as:

    4-(3,5-diphenylpyrazol-1-yl)benzoic acid: This compound is an oxidized derivative and has different chemical properties and applications.

    4-(3,5-diphenylpyrazol-1-yl)benzyl alcohol: This compound is a reduced derivative and is used in different synthetic applications.

    3,5-diphenylpyrazole: This compound lacks the benzaldehyde group and has different reactivity and applications.

The uniqueness of this compound lies in its structural features, which allow for versatile chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

4-(3,5-diphenylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C22H16N2O/c25-16-17-11-13-20(14-12-17)24-22(19-9-5-2-6-10-19)15-21(23-24)18-7-3-1-4-8-18/h1-16H

InChI Key

FNTHEUBOFVYPJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C=O)C4=CC=CC=C4

Origin of Product

United States

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